molecular formula C17H20N2O4 B5039334 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone

8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone

Cat. No. B5039334
M. Wt: 316.35 g/mol
InChI Key: YPULYXOJGLNHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that the compound may exert its anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. The antibacterial activity of the compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and has been studied for its potential use in cancer therapy. It has also been found to reduce inflammation and has been studied for its potential use as an anti-inflammatory agent. In addition, it has been found to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone in lab experiments is its potential use in cancer therapy. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Another advantage is its potential use as an anti-inflammatory agent. It has been found to exhibit anti-inflammatory activity and has been studied for its potential use as an anti-inflammatory agent. However, one of the limitations of using the compound in lab experiments is its potential toxicity. It has been found to exhibit toxic effects on some cells and has been studied for its potential toxicity.

Future Directions

There are several future directions for the study of 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone. One direction is the study of its potential use in cancer therapy. The compound has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Another direction is the study of its potential use as an anti-inflammatory agent. The compound has been found to exhibit anti-inflammatory activity and has been studied for its potential use as an anti-inflammatory agent. Additionally, the study of its potential use as an antibacterial agent is another future direction. The compound has been found to exhibit antibacterial activity against various strains of bacteria and has been studied for its potential use as an antibacterial agent.

Synthesis Methods

The synthesis of 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been achieved using different methods. One of the most commonly used methods is the reaction of 4-methyl-8-methoxyquinoline-2-carboxylic acid with ethylene glycol in the presence of thionyl chloride. The resulting product is then reacted with morpholine and acetic anhydride to obtain the final product. Other methods of synthesis include the reaction of 4-methyl-8-methoxyquinoline-2-carboxylic acid with ethylene glycol and morpholine in the presence of acetic anhydride and the reaction of 4-methyl-8-methoxyquinoline-2-carboxylic acid with ethylene glycol and morpholine in the presence of acetic acid.

Scientific Research Applications

8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. It has also been studied for its potential use as an anti-inflammatory agent and has been found to exhibit anti-inflammatory activity. In addition, it has been studied for its potential use as an antibacterial agent and has been found to exhibit antibacterial activity against various strains of bacteria.

properties

IUPAC Name

8-methoxy-4-methyl-1-(2-morpholin-4-yl-2-oxoethyl)quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12-10-15(20)19(11-16(21)18-6-8-23-9-7-18)17-13(12)4-3-5-14(17)22-2/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPULYXOJGLNHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC=C2OC)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-4-methyl-1-(2-morpholino-2-oxoethyl)quinolin-2(1H)-one

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